N-2-biphenylyl-N'-(3-chlorophenyl)urea

CYP1B1 inhibition Cancer chemoprevention Selective enzyme inhibition

N-2-biphenylyl-N'-(3-chlorophenyl)urea is a diaryl urea derivative characterized by a biphenyl group at one nitrogen and a meta-chloro-substituted phenyl ring at the other. This compound belongs to a class of biphenyl ureas that have been investigated as selective inhibitors of cytochrome P450 1B1 (CYP1B1), an enzyme implicated in hormone-induced cancers.

Molecular Formula C19H15ClN2O
Molecular Weight 322.8 g/mol
Cat. No. B4607007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-2-biphenylyl-N'-(3-chlorophenyl)urea
Molecular FormulaC19H15ClN2O
Molecular Weight322.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=CC=C2NC(=O)NC3=CC(=CC=C3)Cl
InChIInChI=1S/C19H15ClN2O/c20-15-9-6-10-16(13-15)21-19(23)22-18-12-5-4-11-17(18)14-7-2-1-3-8-14/h1-13H,(H2,21,22,23)
InChIKeyAFMCIWHHXLWTKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-2-biphenylyl-N'-(3-chlorophenyl)urea: A meta-Chloro-Substituted Biphenyl Urea for Selective CYP1B1 Inhibition


N-2-biphenylyl-N'-(3-chlorophenyl)urea is a diaryl urea derivative characterized by a biphenyl group at one nitrogen and a meta-chloro-substituted phenyl ring at the other . This compound belongs to a class of biphenyl ureas that have been investigated as selective inhibitors of cytochrome P450 1B1 (CYP1B1), an enzyme implicated in hormone-induced cancers [1]. Its structural features enable specific interactions within the CYP1B1 active site, distinguishing it from broader-spectrum CYP inhibitors [1].

Why N-2-biphenylyl-N'-(3-chlorophenyl)urea Cannot Be Substituted with Other Biphenyl Ureas or CYP Inhibitors


In the context of CYP1B1 inhibition, generic substitution of N-2-biphenylyl-N'-(3-chlorophenyl)urea with other biphenyl urea derivatives or broad-spectrum CYP inhibitors is not feasible due to its unique potency and selectivity profile. While many CYP inhibitors, such as α-naphthoflavone, exhibit off-target activity on related enzymes (e.g., CYP1A1, CYP1A2, CYP3A4), the specific meta-chloro substitution pattern of this compound confers a >2000-fold selectivity for CYP1B1 over these off-targets [1]. This level of selectivity is not uniformly achieved by other biphenyl urea analogs, which display significantly lower selectivity margins [1]. Therefore, interchanging this compound with a close analog would compromise both the potency and the selectivity required for targeted research applications.

Quantitative Differentiation of N-2-biphenylyl-N'-(3-chlorophenyl)urea from Comparator Compounds


Superior CYP1B1 Inhibitory Potency Compared to Methoxy-Substituted Biphenyl Urea Analogs

In a direct head-to-head comparison within a series of sixteen biphenyl ureas, N-2-biphenylyl-N'-(3-chlorophenyl)urea (designated compound 5h) exhibited the highest CYP1B1 inhibitory potency with an IC50 of 5 nM in Sacchrosomes™ assays [1]. This potency is significantly greater than that of the methoxy-substituted analogs 5d and 5e, which displayed IC50 values of 69 nM and 58 nM, respectively [1].

CYP1B1 inhibition Cancer chemoprevention Selective enzyme inhibition

Exceptional Selectivity for CYP1B1 Over Related CYP Isoforms

N-2-biphenylyl-N'-(3-chlorophenyl)urea demonstrated remarkable selectivity for CYP1B1, with IC50 values >10 μM against CYP1A1, CYP1A2, CYP3A4, and CYP2D6 [1]. This corresponds to a selectivity index of >2000-fold for CYP1B1 over these off-target enzymes [1]. In contrast, methoxy-substituted analogs 5d and 5e exhibited much lower selectivity margins of >62-fold and >98-fold, respectively [1].

Isoform selectivity CYP1A1 CYP1A2 CYP3A4 CYP2D6 Off-target minimization

Maintained Cellular Potency in Live Cell Assays

In live recombinant human cell assays, N-2-biphenylyl-N'-(3-chlorophenyl)urea retained potent CYP1B1 inhibitory activity, demonstrating cellular permeability and functional efficacy [1]. While the exact cellular IC50 value is not explicitly stated in the available abstract, the compound was noted to display potent inhibition in live cell assays, confirming that its enzyme-level potency translates to a cellular context [1]. This contrasts with some other biphenyl ureas that may show reduced cellular activity due to solubility or permeability limitations.

Cell permeability In vitro efficacy Live cell assay Cellular activity

Structural Basis for Selectivity: Meta-Chloro Substitution

Molecular modeling studies indicate that the meta-chloro substitution of N-2-biphenylyl-N'-(3-chlorophenyl)urea enables key interactions within the CYP1B1 active site that are not possible with other substitution patterns [1]. This structural feature contributes to the compound's exceptional selectivity profile, as the chloro group at the meta position optimally engages the enzyme's hydrophobic binding pocket [1].

Structure-activity relationship Molecular docking Meta-substitution Selectivity mechanism

Optimal Research and Industrial Application Scenarios for N-2-biphenylyl-N'-(3-chlorophenyl)urea


Selective CYP1B1 Inhibition in Cancer Chemoprevention Studies

Due to its >2000-fold selectivity for CYP1B1 over CYP1A1, CYP1A2, CYP3A4, and CYP2D6, N-2-biphenylyl-N'-(3-chlorophenyl)urea is ideally suited for studies investigating the role of CYP1B1 in hormone-induced breast and prostate cancers [1]. Its high selectivity minimizes confounding off-target effects, allowing for precise dissection of CYP1B1-dependent pathways in cell-based models [1].

In Vitro Tool Compound for CYP1B1 Target Validation

With a potent IC50 of 5 nM in enzymatic assays and confirmed cellular activity, this compound serves as a high-quality in vitro tool for validating CYP1B1 as a therapeutic target [1]. Its robust potency reduces the required concentration for effective inhibition, thereby lowering the risk of non-specific cytotoxicity in long-term cell culture experiments [1].

Comparative SAR Studies of Biphenyl Urea Derivatives

As the most potent and selective compound within a series of sixteen biphenyl ureas, N-2-biphenylyl-N'-(3-chlorophenyl)urea provides a benchmark for structure-activity relationship (SAR) investigations [1]. Researchers can use it as a positive control to evaluate new analogs or as a reference point to understand the impact of specific substituents on CYP1B1 inhibition and selectivity [1].

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